3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Description
Historical Context and Academic Discovery
The history of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one began in 1907 when it was first discovered by the Japanese scientist K. Saito. researchgate.netszu.cz He isolated the compound from the mycelium of the fungus Aspergillus oryzae, which was growing on steamed rice. szu.cz This traditional Japanese process of fermenting rice with A. oryzae is known as "koji," which later served as the basis for the compound's common name. researchgate.net
In 1913, the organic compound was officially named "kojic acid" by Teijiro Yabuta. szu.cz Yabuta's contributions were pivotal; following its naming, he successfully elucidated the chemical structure of the molecule in 1924, identifying it as a γ-pyrone derivative. researchgate.netszu.czrsc.org
Foundational Research and Early Investigations
Following its discovery and structural determination, this compound became a subject of significant scientific inquiry. It was one of the first secondary metabolites to have its biosynthetic pathway extensively studied using the isotope tracer technique. nih.govnih.gov These early studies revealed that the compound is formed through the direct conversion of glucose by dehydratase enzymes, without the pyranose ring being broken. wikipedia.orgnih.gov
A key area of foundational research was the investigation of its biological activities. Early on, scientists identified its ability to inhibit tyrosinase, a copper-containing enzyme that catalyzes the production of melanin (B1238610) and other pigments. perfectimage.comnih.gov This inhibitory action, achieved through the chelation of copper ions in the enzyme's active site, established the basis for its primary application in cosmetics as a skin-lightening agent. nih.govresearchgate.net Furthermore, its capacity to form a distinct bright red complex with ferric ions was another chemical property that drew early research interest, highlighting its function as a chelating agent. wikipedia.org
Current Research Landscape and Academic Significance
The academic significance of this compound has expanded considerably beyond its initial applications. In the contemporary research landscape, it is recognized as a versatile scaffold for chemical synthesis. szu.czbenthamscience.combenthamdirect.com Scientists are actively developing a wide range of derivatives to enhance its stability and augment its biological efficacy. mdpi.compreprints.orgresearchgate.net Modifications often target the hydroxyl group to create esters, ethers, and other conjugates with improved properties like oil solubility and skin permeability. mdpi.com
Current investigations have broadened the scope of its biological activities. Research has demonstrated that the compound and its derivatives possess a variety of properties, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative effects. nih.govnih.govresearchgate.net This has opened up new avenues for its potential application in the pharmaceutical and medical fields. researchgate.net For instance, studies are exploring its derivatives for use as anticonvulsants, radioprotectors, and even as potential therapeutic agents for conditions like Alzheimer's disease. nih.govnih.govnih.gov Its role in agriculture as an insecticide and pesticide is also an area of active study. nih.gov The continuous exploration of this multifaceted molecule underscores its enduring importance in both basic and applied scientific research. benthamdirect.com
| Year | Milestone | Reference |
|---|---|---|
| 1907 | Discovered by K. Saito from Aspergillus oryzae. | researchgate.netszu.cz |
| 1913 | Named "Kojic Acid" by T. Yabuta. | szu.cz |
| 1924 | Chemical structure elucidated by T. Yabuta. | researchgate.netszu.cz |
| 1950s | Biosynthetic pathway studied using isotope tracer techniques. | nih.govnih.gov |
| 2010 | Genes responsible for biosynthesis (kojA, kojR, kojT) identified in A. oryzae. | researchgate.netnih.gov |
| 2020s | Active research into derivatives for enhanced stability and expanded biological activities (antimicrobial, anticancer, neuroprotective). | nih.govnih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHRUXIPJXZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C(C1=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432107 | |
| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-51-0 | |
| Record name | 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Biotechnological Production
Microbial Producers and Strain Identification
A diverse group of microorganisms are capable of synthesizing 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. Fungi, particularly from the Aspergillus and Penicillium genera, are the most prominent and widely studied producers. nih.gov
Several species within the Aspergillus genus are well-documented for their ability to produce significant quantities of kojic acid. These include Aspergillus oryzae, Aspergillus flavus, Aspergillus tamarii, and Aspergillus parasiticus. scispace.comnih.gov Historically, Aspergillus oryzae was one of the first organisms from which kojic acid was isolated. scispace.com Aspergillus flavus has also been identified as a particularly high-yielding strain in various studies. scispace.comresearchgate.net Other species such as Aspergillus candidus, Aspergillus fumigatus, and Aspergillus wentii have also been reported as producers. researchgate.netnih.gov
The genus Penicillium also contains species capable of kojic acid biosynthesis. nih.gov Studies have identified strains like Penicillium puberulum, P. estinogenum, P. albidum, and P. daleae as producers, although often at lower concentrations compared to Aspergillus species. nih.govasm.org
Table 1: Fungal Producers of this compound
| Genus | Species | Reference |
|---|---|---|
| Aspergillus | oryzae | scispace.comnih.gov |
| Aspergillus | flavus | scispace.comnih.gov |
| Aspergillus | tamarii | scispace.comnih.gov |
| Aspergillus | parasiticus | scispace.comnih.gov |
| Aspergillus | candidus | researchgate.net |
| Aspergillus | fumigatus | nih.gov |
| Aspergillus | wentii | nih.gov |
| Penicillium | puberulum | nih.govasm.org |
| Penicillium | estinogenum | nih.gov |
| Penicillium | albidum | nih.govasm.org |
| Penicillium | daleae | nih.gov |
While fungal production is more common, certain bacterial strains are also capable of producing this compound. Notably, species within the genera Acetobacter and Brevibacterium have been identified as producers, though they are less frequently utilized for industrial-scale fermentation compared to their fungal counterparts. ekb.eg
Advances in genomics have enabled the molecular characterization of the biosynthetic machinery for kojic acid in producing organisms. In Aspergillus oryzae, a key producer, a gene cluster responsible for kojic acid biosynthesis has been identified. nih.gov This cluster contains three crucial genes: kojA, which encodes an oxidoreductase; kojR, which codes for a transcriptional activator; and kojT, which encodes a transporter protein. nih.govresearchgate.net The presence and expression levels of these genes are directly linked to the organism's ability to produce kojic acid. nih.gov Molecular techniques, such as gene sequencing and PCR, are used to identify and characterize these genes in various fungal strains to assess their production potential. nih.govmdpi.com
Biosynthetic Pathway Elucidation
The biosynthesis of this compound involves the enzymatic conversion of carbohydrates, primarily glucose, into the final pyrone structure. wikipedia.org While the complete pathway is complex and can vary between organisms, key precursors, intermediates, and enzymatic reactions have been identified.
Glucose is the primary precursor for the biosynthesis of kojic acid. scispace.comwikipedia.org The metabolic pathway is believed to involve the direct conversion of glucose through a series of oxidation and dehydration steps. wikipedia.orgmicrobiologyresearch.org Labeling studies have helped to elucidate the potential intermediates in this pathway. wikipedia.org Some of the proposed metabolic intermediates include gluconic acid-δ-lactone, 3-ketogluconic acid lactone, 3-ketoglucose, and oxykojic acid. scispace.commicrobiologyresearch.orgmicrobiologyresearch.org
Table 2: Precursors and Intermediates in the Biosynthesis of this compound
| Compound Type | Name | Reference |
|---|---|---|
| Precursor | Glucose | scispace.comwikipedia.org |
| Intermediate | Gluconic acid-δ-lactone | scispace.commicrobiologyresearch.orgmicrobiologyresearch.org |
| Intermediate | 3-Ketogluconic acid lactone | scispace.com |
| Intermediate | 3-Ketoglucose | scispace.commicrobiologyresearch.orgmicrobiologyresearch.org |
| Intermediate | Oxykojic acid | scispace.commicrobiologyresearch.orgmicrobiologyresearch.org |
Several enzymes are involved in catalyzing the reactions that convert glucose to this compound. Studies in Aspergillus flavus have demonstrated the presence and activity of enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, glucose dehydrogenase, and gluconate dehydrogenase in mycelial homogenates. microbiologyresearch.orgmicrobiologyresearch.org Correlation studies have provided evidence for the significant involvement of glucose dehydrogenase and gluconate dehydrogenase in the biosynthetic pathway. microbiologyresearch.orgmicrobiologyresearch.org The oxidoreductase encoded by the kojA gene is also considered a crucial enzyme in this process. researchgate.net These enzymes collectively facilitate the direct conversion of glucose to kojic acid without cleavage of the carbon chain. scispace.com
Regulation and Control Mechanisms of Biosynthesis
The biosynthesis of this compound, commonly known as kojic acid, is a complex process governed by several regulatory and control mechanisms at the genetic and enzymatic levels. ontosight.aiontosight.ai The availability of substrates, the activity of key enzymes, and the presence of specific regulatory molecules are critical determinants of the final yield. ontosight.ai
Substrate Availability: The type and concentration of the carbon source in the growth medium significantly impact kojic acid production, with glucose being a common starting material for its biosynthesis. ontosight.ai The pathway often begins with the enzymatic conversion of glucose. ontosight.aiwikipedia.org The biosynthesis is tightly regulated to ensure the efficient allocation of cellular resources. ontosight.ai
Enzyme Activity: Several enzymes are integral to the kojic acid biosynthetic pathway. Studies with Aspergillus flavus have identified enzymes such as hexokinase, glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, glucose dehydrogenase, and gluconate dehydrogenase in mycelial homogenates. microbiologyresearch.org The activities of glucose dehydrogenase and gluconate dehydrogenase, in particular, have been correlated with the rate of kojic acid production, suggesting their direct involvement. microbiologyresearch.org The activity of these enzymes can be influenced by environmental factors like pH, with the optimal pH for the producing enzyme reported to be around 3.5. researchgate.net Post-translational modifications, such as phosphorylation, can also regulate the activity of these enzymes. ontosight.ai
Regulatory Molecules: The regulation of kojic acid synthesis is also managed at the transcriptional level. ontosight.ai A key regulatory molecule is a Zn(II)2Cys6 transcriptional activator, known as KojR, which is encoded by a gene within the kojic acid biosynthesis gene cluster in Aspergillus oryzae and Aspergillus flavus. nih.govusda.govnih.gov This transcription factor is essential for the production of kojic acid as it activates the expression of the biosynthetic genes, such as kojA and kojT. nih.govusda.gov Interestingly, the transcriptional activation of these genes can be induced by kojic acid itself, suggesting a positive feedback loop. nih.gov Additionally, metabolic feedback inhibition can occur, where the accumulation of kojic acid or its intermediates inhibits earlier steps in the pathway to prevent overproduction. ontosight.ai
Fermentation Process Development and Optimization
The industrial production of kojic acid relies heavily on the development and optimization of fermentation processes. Key factors influencing production yields include the choice of carbon and nitrogen sources, environmental parameters, aeration and agitation, and the mode of fermentation. scispace.com
The selection of an appropriate carbon source is a critical factor in optimizing kojic acid fermentation. A wide variety of substrates can be utilized by fungi for this purpose, including monosaccharides, disaccharides, and polysaccharides. utm.myresearchgate.net
Glucose is frequently reported as one of the best carbon sources for kojic acid production by various Aspergillus species. oup.comscienceasia.org In submerged batch fermentation with Aspergillus flavus, a maximum production of 39.90 g/L was achieved using 100 g/L of glucose. oup.com Yields ranging from 0.5 to 0.6 g of kojic acid per gram of glucose have been reported for various strains. utm.my However, the optimal choice can be strain-dependent. For instance, sucrose (B13894) was found to be a better carbon source than glucose for A. candidus, yielding approximately twice the amount of kojic acid. utm.my Other monosaccharides like xylose have also shown high production levels. oup.com
Polysaccharides such as starch are generally considered poor carbon sources. utm.my However, specific strains like A. flavus S33-2 are capable of growing on starch and producing significant levels of kojic acid. utm.my During the fermentation of starch, the producing fungus first hydrolyzes the starch into glucose using amylolytic enzymes, and this glucose is then converted to kojic acid. nih.gov
| Carbon Source | Maximum Kojic Acid (g/L) | Maximum Cell Concentration (g/L) | Reference |
|---|---|---|---|
| Glucose | 39.90 | 14.00 | oup.com |
| Xylose | 35.10 | 12.02 | oup.com |
| Starch | 23.14 | 15.00 | oup.com |
| Sucrose | 22.98 | 14.50 | oup.com |
| Maltose | 11.13 | 13.50 | oup.com |
The nitrogen source is another crucial component of the fermentation medium that significantly affects both fungal growth and kojic acid yield. Studies have shown that organic nitrogen sources are generally more favorable for kojic acid production compared to inorganic sources. oup.com
Yeast extract and peptone are commonly used organic nitrogen sources that support high yields. oup.com In one study, yeast extract at a concentration of 5 g/L was found to be optimal. oup.com The superiority of organic sources may be due to the presence of free amino acids and vitamins, which can enhance the activity of enzymes involved in the kojic acid biosynthesis pathway. oup.cominnovareacademics.in Among inorganic sources, ammonium (B1175870) nitrate (B79036) has been reported as a satisfactory option for some strains. ijcmas.com
The carbon to nitrogen (C/N) ratio is a critical parameter for optimizing production. An optimal C/N ratio of 93.3 was reported for kojic acid fermentation with Aspergillus flavus. oup.com
| Nitrogen Source | Kojic Acid (g/L) | Biomass Dry Weight (g/L) | Reference |
|---|---|---|---|
| Ammonium nitrate | 49.0 | 7.5 | ijcmas.com |
| Ammonium di-hydrogen phosphate | 27.0 | 5.5 | ijcmas.com |
| Ammonium mono-hydrogen phosphate | 26.0 | 6.3 | ijcmas.com |
Controlling environmental parameters such as pH, temperature, and incubation time is essential for maximizing kojic acid production.
pH: The pH of the culture medium has a profound effect on fungal growth and product formation. scialert.net Kojic acid production generally favors acidic conditions. researchgate.netscialert.netscialert.net For Aspergillus flavus, the optimal initial culture pH for production was found to be 3, even though the highest cell growth occurred at a pH between 6 and 7. scialert.netscialert.net At a pH of 2, growth was severely inhibited, and no kojic acid was produced. scialert.netscialert.net For Aspergillus oryzae, optimal production has been observed at pH values of 4.0 to 4.5. ijcmas.comresearchgate.net Controlling the pH during fermentation, particularly keeping it at 3 during the production phase, has been shown to improve kojic acid concentration by about 20%. scialert.netscialert.net
Temperature: Temperature significantly influences enzyme activity and, consequently, kojic acid synthesis. ijcmas.com The optimal temperature for most kojic acid-producing fungi lies in the mesophilic range of 25°C to 30°C. ijcmas.comresearchgate.netresearchgate.net Studies have reported maximum production for Aspergillus oryzae and Aspergillus flavus at 28°C or 30°C. researchgate.netresearchgate.net Temperatures above this range, such as 35°C or 36°C, can lead to a reduction in product formation. researchgate.netresearchgate.net
Incubation Time: The duration of the fermentation process is also a key factor. Kojic acid is a secondary metabolite, meaning its production phase typically begins after the active growth phase, often in the late logarithmic or stationary phase. researchgate.netscispace.com The optimal incubation time can vary depending on the strain and other culture conditions, but it generally ranges from 8 to 12 days to achieve maximum yield. ijcmas.comekb.egnih.gov
| Organism | Optimal pH | Optimal Temperature (°C) | Incubation Time (Days) | Reference |
|---|---|---|---|---|
| Aspergillus flavus | 3.0 | - | - | scialert.netscialert.net |
| Aspergillus oryzae var. effusus | 4.0 | 30 | 12 | ijcmas.com |
| Aspergillus oryzae | 4.5 | 28 | 11 | ekb.eg |
| Aspergillus niger | 5.5 | - | 5 | mdpi.com |
Kojic acid production is an aerobic process, making adequate oxygen supply a critical parameter. ontosight.ai Agitation and aeration rates directly influence the dissolved oxygen tension in the fermentation broth, which in turn affects fungal metabolism and product synthesis. scispace.commdpi.com
Studies have shown that agitation is a significant variable in kojic acid production. mdpi.com In liquid fermentation with Aspergillus oryzae, bubbling agitation combined with light exposure resulted in the highest production of 7.86 g/L. researchgate.net Different agitation speeds have been reported as optimal, ranging from 125 rpm to 200 rpm. researchgate.netmdpi.com For instance, one study found that an agitation speed of 150 rpm yielded higher kojic acid levels compared to static conditions. mdpi.com However, excessive mechanical stress from high agitation rates can negatively impact the fungal mycelia, so a balance must be struck. mdpi.com
In stirred-tank fermenters, aeration is often measured as air volume flow per unit of liquid volume per minute (vvm). An aeration rate of 1 vvm combined with an agitation speed of 240 rpm was found to be optimal for achieving high yields (32 g/L) in a 300 L fermenter. scispace.com In contrast, reduced aeration in a 50 L fermenter led to a significant drop in production when using starch as a carbon source. nih.gov These findings highlight that a combination of low mechanical stress with sufficient aeration is crucial for influencing kojic acid biosynthesis. mdpi.com
Several fermentation modes have been employed for kojic acid production, each with distinct advantages and disadvantages. The primary methods include submerged fermentation (SmF), surface culture (or solid-state fermentation), and the resuspended cell system. utm.my
Submerged Fermentation (SmF): This is the most common method for industrial-scale production of kojic acid. scispace.com In SmF, the microorganism is grown in a liquid nutrient medium within a bioreactor, allowing for better control of process parameters like pH, temperature, and dissolved oxygen. scispace.comnih.gov Batch and fed-batch operations are common in SmF, with batch cultures of A. flavus yielding high concentrations of kojic acid. scispace.com
Surface Culture: In this mode, the fungus grows on the surface of a liquid or solid substrate. While process control is more difficult compared to SmF, surface cultures can sometimes result in higher kojic acid concentrations. scispace.comijcmas.com For example, a yield of 79.3 g/L was achieved in a surface culture of A. oryzae. ekb.eg
Resuspended Cell System: This technique involves first growing the fungal mycelia in a suitable medium and then transferring, or "resuspending," the cells into a production medium, often a buffered glucose solution. scialert.netcdnsciencepub.com This method separates the growth phase from the production phase. scispace.com Studies have shown that mycelia of A. flavus grown in a yeast extract sucrose medium and resuspended in a buffered glucose solution can produce kojic acid to nearly the same extent as in the original growth medium. cdnsciencepub.comnih.gov This system is particularly useful for fundamental studies on the biosynthesis mechanism. cdnsciencepub.comnih.gov
| Fermentation Mode | Organism | Kojic Acid Yield | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Submerged (Batch) | A. flavus | 39.90 g/L | Good process control, scalable | Shear stress on mycelia | oup.com |
| Submerged (Stirred Tank) | A. oryzae | 32 g/L | High oxygen transfer, homogenous | Complex equipment | scispace.com |
| Surface Culture | A. oryzae | 79.3 g/L | Potentially higher yields, low energy | Difficult to control parameters | ekb.eg |
| Resuspended Cell System | A. flavus | ~62 g/L | Separates growth/production phases | More complex process | scialert.net |
Strain Improvement Strategies for Enhanced Production
The enhancement of kojic acid production is a key objective in industrial biotechnology. nih.gov This has led to the development and application of several strain improvement strategies aimed at increasing the metabolic flux towards kojic acid biosynthesis. These strategies can be broadly categorized into random mutagenesis, genetic recombination, co-culture systems, and metabolic and genetic engineering. Each approach offers unique advantages in the quest for hyper-producing microbial strains.
Random mutagenesis is a conventional and widely employed technique for the improvement of microbial strains. nih.gov This approach involves exposing microbial cells to physical or chemical mutagens to induce random mutations in their genetic material, followed by screening for mutants with desired characteristics, such as enhanced kojic acid production. nih.gov
Physical mutagens such as ultraviolet (UV) radiation and gamma irradiation have been successfully used to generate hyper-producing strains of Aspergillus. nih.goviiste.org For instance, mutagenesis of Aspergillus flavus and Aspergillus oryzae using gamma irradiation has resulted in mutant strains with significantly increased kojic acid yields. nih.gov One study reported that the mutant strain A. flavus HAk1-M2 and A. oryzae HAk2-M26 showed a 1.9-fold and 2.03-fold increase in kojic acid production, respectively, compared to their wild-type counterparts. nih.gov Similarly, exposing Aspergillus flavus to various doses of UV and gamma irradiation has been shown to generate potential mutants with higher kojic acid production than the parent strain. iiste.org
Chemical mutagens, such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG), have also proven effective. nih.govnih.gov A notable study combined induced mutation using both NTG and UV irradiation with protoplasting of an Aspergillus oryzae strain. This combined approach yielded a hyper-producing strain that accumulated 41 g/L of kojic acid in shake-flasks, a remarkable 100-fold increase compared to the wild-type strain. nih.gov More recent methods like Ion Beam Implantation and Atmospheric and Room Temperature Plasma (ARTP) are also emerging as effective tools for random mutagenesis to enhance the production of biological products like kojic acid. nih.gov
| Mutagenesis Technique | Microorganism | Key Findings | Reference |
|---|---|---|---|
| Gamma Irradiation | Aspergillus flavus HAk1 | Mutant strain (HAk1-M2) showed a 1.9-fold increase in kojic acid production. | nih.gov |
| Gamma Irradiation | Aspergillus oryzae HAk2 | Mutant strain (HAk2-M26) exhibited a 2.03-fold increase in kojic acid production. | nih.gov |
| UV and Gamma Irradiation | Aspergillus flavus | Generated mutants with higher kojic acid productivity compared to the parent strain. | iiste.org |
| NTG and UV Irradiation with Protoplasting | Aspergillus oryzae ATCC 22788 | Resulted in a hyper-producing strain with a 100-fold increase in kojic acid production (41 g/L). | nih.gov |
Genetic recombination techniques, such as protoplast fusion, offer a method to create hybrid strains with combined desirable traits from different parent strains. This process involves the enzymatic removal of the fungal cell wall to generate protoplasts, which can then be fused, allowing for the mixing of genetic material. ipb.ac.id
A study on the intergeneric hybridization between Monascus anka and Aspergillus oryzae through protoplast fusion successfully generated fusant strains. researchgate.net These resulting hybrid strains were capable of producing kojic acid, demonstrating the potential of this technique to introduce and express metabolic pathways for a target compound in a different host. researchgate.net
Furthermore, the combination of protoplasting with other strain improvement methods, like random mutagenesis, has shown synergistic effects. As mentioned earlier, the UV mutagenesis of Aspergillus oryzae protoplasts was a key step in developing a strain with a 100-fold increase in kojic acid production. nih.govipb.ac.id The removal of the cell wall to create protoplasts can make the genetic material more accessible to mutagens, potentially leading to a higher frequency of beneficial mutations. ipb.ac.id
| Recombination Technique | Microorganisms | Outcome | Reference |
|---|---|---|---|
| Protoplast Fusion | Monascus anka and Aspergillus oryzae | Created intergeneric fusants capable of producing kojic acid. | researchgate.net |
| Protoplasting combined with UV and NTG Mutagenesis | Aspergillus oryzae | Developed a hyper-producing strain with a 100-fold increase in kojic acid yield. | nih.gov |
Co-culture fermentation, which involves the simultaneous cultivation of two or more microorganisms, has emerged as a promising strategy to enhance the production of secondary metabolites like kojic acid. ekb.egresearchgate.net This approach can leverage synergistic interactions between the microorganisms, where the metabolic activities of one strain may support or enhance the product formation of another. researchgate.net
A significant enhancement in kojic acid production was achieved through the co-culture of Aspergillus oryzae ASU44 and Aspergillus flavus ASU45. ekb.eg After optimizing the fermentation conditions using a Box-Behnken statistical design, the co-culture system yielded an impressive 114.28 g/L of kojic acid, which was higher than the production from single cultures. ekb.eg Another study demonstrated that mixed cultures of Aspergillus oryzae and Aspergillus tamarii could also lead to higher yields of kojic acid compared to monocultures. innovareacademics.in The rationale behind the success of co-culture systems lies in the potential for complementary metabolic pathways, where one microorganism might produce precursors or signaling molecules that stimulate the production of the target compound by the other. researchgate.net
| Co-culture System | Key Findings | Optimized Kojic Acid Yield | Reference |
|---|---|---|---|
| Aspergillus oryzae ASU44 and Aspergillus flavus ASU45 | Co-culture production was higher than single culture production. | 114.28 g/L | ekb.eg |
| Aspergillus oryzae and Aspergillus tamarii | Mixed cultures showed higher yield values than the sole use of Aspergillus. | Not specified | innovareacademics.in |
Metabolic and genetic engineering provides a targeted approach to strain improvement by making precise modifications to the genetic makeup of a microorganism. researchgate.net This can involve the overexpression of key biosynthetic genes, the knockout of competing metabolic pathways, and the heterologous expression of production pathways in new hosts. researchgate.netnih.gov
A significant breakthrough was the successful heterologous production of kojic acid in Aspergillus niger, a fungus that does not naturally produce this compound. nih.govresearchgate.net By expressing the kojA gene from A. oryzae, researchers were able to engineer an A. niger strain capable of producing kojic acid. nih.gov Further improvements were made by identifying and deleting negative regulator genes (nrkC), which led to a kojic acid titer of 25.71 g/L in a pH-controlled batch bioreactor. nih.govresearchgate.net
In the native producer Aspergillus oryzae, overexpressing the regulatory gene kojR or the entire koj gene cluster has been shown to dramatically increase production. nih.gov Overexpression of kojR alone resulted in a peak kojic acid production of 32.5 g/L, which was a 324.28% increase compared to the control strain. nih.gov The zinc cluster regulator KojR is known to transcriptionally activate the kojA and kojT genes, which are crucial for kojic acid biosynthesis. nih.gov
Another strategy involves the deletion of genes that divert metabolic flux away from kojic acid production or that negatively regulate its synthesis. For example, the knockout of the Aorxt3 gene, which is part of a histone deacetylase complex, was found to increase the production of kojic acid in A. oryzae. researchgate.net
| Engineering Strategy | Microorganism | Modification | Result | Reference |
|---|---|---|---|---|
| Heterologous Expression and Gene Deletion | Aspergillus niger | Overexpression of kojA from A. oryzae and deletion of the negative regulator gene nrkC. | Kojic acid production of 25.71 g/L. | nih.govresearchgate.net |
| Gene Overexpression | Aspergillus oryzae | Overexpression of the regulatory gene kojR. | 324.28% increase in kojic acid production (32.5 g/L). | nih.gov |
| Gene Overexpression | Aspergillus oryzae | Overexpression of the entire koj gene cluster. | 246.87% increase in kojic acid production (26.57 g/L). | nih.gov |
| Gene Knockout | Aspergillus oryzae | Deletion of the Aorxt3 gene. | Increased kojic acid production. | researchgate.net |
Chemical Synthesis and Structural Derivatization
Synthetic Approaches to the Core Chemical Structure
While kojic acid is primarily produced commercially through aerobic fermentation by various species of Aspergillus fungi, such as Aspergillus oryzae, chemical synthesis routes have also been explored. wikipedia.orgscispace.comgoogle.com The biosynthesis in fungi typically starts from glucose, which is converted to kojic acid through a series of enzymatic reactions. wikipedia.orgontosight.ai C-labeling studies have identified at least two biosynthetic pathways, with one common route involving the conversion of glucose by dehydratase enzymes. wikipedia.org Another pathway utilizes pentoses as precursors. wikipedia.org
Chemical synthesis can be achieved through the conversion of various substrates. scispace.com For instance, it can be synthetically produced from 2,5-dihydro-2,3,5-trimethoxy-α-methyl-2-furanmethanol. chemicalbook.com The process involves stirring the furan (B31954) derivative in sulfuric acid at room temperature, followed by isolation of the product. chemicalbook.com Another approach involves the use of a manganate (B1198562) compound in a solvent mixture of methanol, acetone, and triethylamine (B128534) to synthesize carboxylic acid derivatives, which can lead to the formation of the core structure. biosynth.com
| Synthesis Method | Precursor(s) | Key Reagents/Conditions | Outcome |
| Biosynthesis | Glucose or Pentoses | Aspergillus species (e.g., A. oryzae), aerobic fermentation | Kojic Acid |
| Chemical Synthesis | 2,5-dihydro-2,3,5-trimethoxy-α-methyl-2-furanmethanol | 1N Sulfuric Acid | 3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol, a related compound) |
| Chemical Synthesis | Manganate Compound | Methanol, Acetone, Triethylamine | Carboxylic acid derivatives leading to the pyranone core |
Design and Synthesis of Derivatives
The polyfunctional nature of the kojic acid skeleton, with its phenolic hydroxyl, primary alcohol, and pyranone ring, allows for extensive structural modification. szu.cznih.gov These modifications are pursued to enhance its chemical properties and biological activities.
Schiff base derivatives of kojic acid are synthesized to explore new therapeutic agents. A notable example involves the synthesis of kojic acid triazol thiosemicarbazide (B42300) Schiff base derivatives. nih.gov The synthesis pathway for these complex molecules involves several steps, starting with the modification of kojic acid to introduce an azide (B81097) group, followed by a click chemistry reaction to form a triazole ring, and finally condensation with a thiosemicarbazide to form the Schiff base. nih.govresearchgate.net
General Synthetic Scheme:
Propargylation: Kojic acid is reacted with propargyl bromide in the presence of a base like potassium carbonate. nih.gov
Azide Formation: The hydroxymethyl group is converted to a chloromethyl group using thionyl chloride, which is then substituted with sodium azide to form an azidomethyl derivative. nih.gov
Click Reaction: A 1,3-dipolar cycloaddition between the alkyne (from step 1) and the azide (from step 2) is catalyzed by copper(I) to form the 1,2,3-triazole ring. nih.gov
Thiosemicarbazide Formation: A substituted aldehyde is reacted with thiosemicarbazide. nih.gov
Schiff Base Formation: The intermediate from the click reaction is coupled with the thiosemicarbazide derivative to yield the final Schiff base. nih.gov
Researchers have synthesized and characterized a series of 24 such derivatives, reporting yields that were generally not high. nih.gov These compounds were characterized using various spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and HRMS. nih.gov
Triazole moieties are often incorporated into the kojic acid structure to enhance biological activity. A series of novel 1,2,3-triazole derivatives are synthesized via a 1,3-dipolar cycloaddition reaction (a "click" reaction). researchgate.netmdpi.com This involves reacting a kojic acid derivative containing an azide group, such as 2-(azidomethyl)-5-hydroxy-4H-pyran-4-one, with various terminal or internal alkynes. researchgate.net
The reactions with terminal alkynes are typically catalyzed by a copper(I) source, yielding the desired triazole-based structures in yields ranging from 41% to 99%. researchgate.net These reactions highlight the efficiency of click chemistry in creating complex molecular architectures from simpler building blocks. mdpi.com The resulting compounds, which link the pyranone ring of kojic acid to another moiety through a stable triazole linker, have been evaluated for various biological activities. researchgate.netnih.gov
To investigate the impact of sulfur-containing linkages, derivatives featuring thioether, sulfoxide, and sulfone groups have been synthesized. nih.gov The synthesis of kojyl thioether derivatives can be achieved by coupling a reactive form of kojic acid, such as the mesylate or bromide derivative of its protected form, with various thiols. nih.gov
The subsequent oxidation of these thioethers yields the corresponding sulfoxides and sulfones. nih.gov Selective oxidation to sulfoxides can be performed using reagents like hydrogen peroxide in combination with triflic acid, which prevents overoxidation to the sulfone. organic-chemistry.org Further oxidation under stronger conditions will yield the sulfone. researchgate.net Research has shown that the presence and nature of the sulfur linkage, along with the lipophilicity of attached side chains, are critical for the biological activity of these derivatives. nih.gov
| Linkage Type | General Synthetic Approach | Key Features |
| Thioether | Coupling of activated kojic acid with thiols. nih.gov | Introduction of a flexible, sulfur-containing linker. |
| Sulfoxide | Controlled oxidation of the corresponding thioether. nih.govorganic-chemistry.org | Introduction of a polar sulfinyl group. |
| Sulfone | Oxidation of the corresponding thioether or sulfoxide. nih.govresearchgate.net | Introduction of a highly polar sulfonyl group. |
Mannich bases of kojic acid are synthesized through the Mannich reaction, a three-component condensation involving kojic acid, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govnih.govresearchgate.net This reaction typically introduces an aminomethyl substituent onto the pyranone ring. mdpi.com
Novel Mannich bases have been prepared by reacting kojic acid or its derivatives (like chlorokojic acid) with various amines, such as substituted benzylpiperazines, in the presence of formaldehyde. nih.govgoogle.com More eco-friendly approaches have also been developed, such as a one-pot, three-component synthesis of aminokojic acid derivatives using an aromatic aldehyde and a heteroaromatic amine under solvent-free ball-milling conditions with a recyclable catalyst. researchgate.net These derivatives have shown significant potential as therapeutic agents. nih.gov
The derivatization of kojic acid can also lead to the formation of lactone structures. While direct synthesis of lactone derivatives from kojic acid is less commonly detailed as a distinct class, modifications can lead to such structures. For example, 3-hydroxychromen-2-one, an α-hydroxylactone, is considered a structural analogue in inhibitor design studies, suggesting that the pyrone ring of kojic acid can inspire the synthesis of related lactone-based compounds. nih.gov
Furthermore, enzymatic synthesis methods have been employed to create ester derivatives, which are structurally related. Lipase-catalyzed reactions can selectively acylate the hydroxyl groups of kojic acid. For instance, enzymatic acetylation can selectively produce kojic 7-acetate. mdpi.com By modifying the reaction conditions and the enzyme used, such as using pancreatic lipase (B570770) for the alcoholysis of kojic acid diacetate, the complementary 5-acetate can be obtained. mdpi.com These selective enzymatic esterifications provide a green alternative to chemical processes for preparing lipid-compatible derivatives. mdpi.com
Molecular Modification Strategies for Bioactivity Modulation
To enhance the biological efficacy and overcome the inherent instability of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, various molecular modification strategies have been explored. These strategies focus on altering the compound's structure to improve its physicochemical properties and biological activity, particularly as a tyrosinase inhibitor. europa.eu
Modifications of the functional groups of kojic acid, primarily the hydroxyl groups, are a key strategy to enhance bioactivity and stability. The C-7 hydroxyl group is a frequent target for derivatization. mdpi.com It can be converted into esters, ethers, glycosides, and amino acid or peptide derivatives. mdpi.commdpi.com These modifications can increase the compound's hydrophobicity, which may improve its ability to penetrate biological membranes. mdpi.com For example, esterification of kojic acid with fatty acids to produce derivatives like kojic acid dipalmitate results in a more stable and lipophilic compound. mdpi.com Additionally, substituting the alcoholic hydroxyl group with various other substituents has led to compounds with highly effective anti-tyrosinase activity. mdpi.com
The regioselectivity of molecular modifications, particularly in esterification, plays a critical role in the biological activity of the resulting derivatives. Kojic acid has two hydroxyl groups at the C-5 and C-7 positions, leading to the possibility of different regioisomers (e.g., 5-O-esters and 7-O-esters). mdpi.com The choice of catalyst, especially in enzymatic synthesis, can direct the reaction to selectively acylate one position over the other. mdpi.com For instance, certain lipases favor the acylation of the primary alcohol at C-7, while others are selective for the phenolic hydroxyl at C-5. mdpi.commdpi.com The ability to prepare specific regioisomers is important as the position of the functional group can significantly influence the molecule's interaction with biological targets like the tyrosinase enzyme. mdpi.com
The hydroxyl groups of this compound are crucial for its biological activity, including its ability to chelate copper ions in the active site of tyrosinase. mdpi.com Modification strategies often involve altering these hydroxyl groups to fine-tune this activity. Substituting the alcoholic hydroxyl group at the C-7 position is a common approach. mdpi.com Researchers have synthesized a range of derivatives by replacing this hydroxyl group with various substituents, resulting in compounds with potent tyrosinase inhibitory effects. mdpi.com The phenolic hydroxyl group at C-5 is also essential for the chelating activity, and modifications at this site can modulate the compound's inhibitory potential. mdpi.com
While many strategies involve adding complexity to the kojic acid scaffold, structural simplification can also be a valid approach to developing bioactive molecules. One such method involves the oxidative fragmentation of the pyran-4-one ring. researchgate.net This process can transform kojic acid adducts into simpler, acyclic structures like 2,4-diaryl-4-oxobutyric acids. researchgate.net These resulting molecules, while structurally simpler, may retain or exhibit new biological activities. This approach allows for the synthesis of chiral polyfunctional molecules that could serve as precursors for pharmaceutically relevant compounds. researchgate.net
Impact of Substituent Electronic and Steric Properties on Activity
The biological activity of derivatives of the 3-hydroxy-4-pyrone scaffold, the core of this compound (a derivative of kojic acid), is significantly influenced by the electronic and steric properties of their substituents. Research into the structure-activity relationships (SAR) of these compounds has demonstrated that modifications to the pyranone ring can modulate their efficacy in various biological contexts, from enzyme inhibition to antimicrobial and antifouling activities.
The polarity, size, and nature of attached ligands are critical factors for biological activity. researchgate.netnih.gov For instance, in the context of tyrosinase inhibition, a key enzyme in melanin (B1238610) production, preliminary SAR studies of kojic acid derivatives have shown that steric hindrance, the atomic radius of halogen substituents, and the electron-donating capability of functional groups can impact inhibitory effects. nih.gov
Halogenation of the pyrone ring has been a key area of investigation. Halogen derivatives of kojic acid, such as 5-hydroxy-2-(chloromethyl)-4-pyran-4-one and 5-hydroxy-2-(bromomethyl)-4-pyran-4-one, have been found to inhibit the synthesis of DNA, RNA, and proteins through a mechanism independent of metal ion chelation, pointing to the role of the electrophilic character of the halogenated side chain. szu.cz
Further studies on pyrone analogues have expanded on these findings. Modifications involving the substitution of various functional groups, such as benzyl (B1604629) groups, cyclopentane, and different halides, have been shown to alter the antifouling properties of the parent molecule. nih.gov Substituting nonpolar moieties, including aliphatic, cyclopentyl, or phenyl groups, was found to enhance antibacterial and antibiofilm activity, as well as inhibit the settlement of barnacle cyprids. nih.gov This suggests that increasing the lipophilicity and steric bulk at certain positions can be advantageous for specific biological applications.
The influence of substituents is also evident in the development of pyran-based derivatives for other therapeutic areas. SAR analysis of various pyran structures has highlighted that specific substitutions are essential for activity. For example, the presence of a methoxy (B1213986) substitution or a longer chain linker can enhance biological effects in certain contexts. nih.gov The introduction of bulky or conformationally restricted groups can also lead to significant changes in activity. mdpi.com
Table 1: Impact of Substituent Properties on the Biological Activity of 3-Hydroxy-4-Pyrone Derivatives
| Substituent/Modification | Property Modified | Resulting Impact on Activity | Reference(s) |
|---|---|---|---|
| Halogen atoms | Electronic (electronegativity, atomic radius) | Influences tyrosinase inhibition; can impart DNA/RNA synthesis inhibition. | nih.govszu.cz |
| Electron-donating groups | Electronic | Can modulate tyrosinase inhibitory effects. | nih.gov |
| Benzyl, cyclopentyl groups | Steric (bulk), Lipophilicity | Increased antifouling, antibacterial, and antibiofilm activities. | nih.gov |
| Aliphatic, phenyl moieties | Steric (bulk), Lipophilicity | Enhanced antibacterial and antibiofilm formation activity. | nih.gov |
| Methoxy groups, long-chain linkers | Electronic, Steric | Can enhance biological activity in specific therapeutic designs. | nih.gov |
Synthesis of Metal Complexes and Coordination Compounds
The 3-hydroxy-4-pyrone structure, with its vicinal hydroxyl and ketone groups, functions as an effective bidentate chelating agent for a variety of metal ions. This property allows for the synthesis of a wide range of metal complexes and coordination compounds.
Oxidovanadium(IV) Complexes
The oxidovanadium(IV) cation (VO²⁺) readily forms complexes with hydroxypyrone derivatives. The coordination chemistry is of significant interest due to the potential applications of the resulting compounds. Studies involving kojic acid derivatives have elucidated the formation of stable complexes in aqueous solutions.
The complexation equilibria between the VO²⁺ cation and kojic acid derivatives, where two kojic acid units are linked by various diamine bridges, have been investigated using potentiometric and spectrophotometric methods. These studies reveal the formation of several complex species depending on the pH and the metal-to-ligand molar ratio.
For example, with a ligand (L) consisting of two kojic acid units, mononuclear species such as [VOLH₂]²⁺ can form at low pH values. In this species, the VO²⁺ ion is likely bound to a single kojic acid moiety while the second unit remains protonated. As the pH increases, deprotonation occurs, leading to the formation of other species. The stability constants for these complexes have been determined, quantifying the thermodynamic favorability of their formation.
Table 2: Formation Constants (log β) of Oxidovanadium(IV) Complexes with a Bis-Kojic Acid Derivative (L9)
| Species | Stoichiometry (p,q,r)¹ | log β |
|---|---|---|
| [H₄L]²⁺ | 0,1,4 | 26.63 (0.04) |
| [H₃L]⁺ | 0,1,3 | 21.05 (0.03) |
| [H₂L] | 0,1,2 | 15.11 (0.03) |
| [HL]⁻ | 0,1,1 | 7.97 (0.04) |
| [VOLH₂]²⁺ | 1,1,2 | 15.65 (0.06) |
| [VOLH]⁺ | 1,1,1 | 10.36 (0.06) |
| [VOL] | 1,1,0 | 4.31 (0.07) |
| [(VO)₂L₂H₋₂] | 2,2,-2 | 5.58 (0.09) |
¹ Stoichiometry is given as MₚLqHᵣ, where M=VO²⁺. Standard deviations are in parentheses.
This data is representative of complex formation with specific bis-kojic acid derivatives as reported in the literature.
Rhenium Complexes
The synthesis of rhenium complexes with 3-hydroxy-4-pyrone ligands such as this compound is not as extensively documented as that of other metals. However, the general principles of rhenium coordination chemistry suggest potential pathways for such syntheses. Rhenium, particularly in its +1 oxidation state as a tricarbonyl core (fac-[Re(CO)₃]⁺), forms stable complexes with a wide variety of chelating ligands.
A common precursor for the synthesis of these complexes is pentacarbonylrhenium(I) chloride, [Re(CO)₅Cl]. In a typical reaction, the precursor is heated with the bidentate ligand, which displaces two of the carbonyl groups and the chloride ion to form a complex of the type fac-[Re(CO)₃(L)], where L is the bidentate ligand. The resulting complexes are generally kinetically inert. Another well-established starting material is the fac-[Re(CO)₃(H₂O)₃]⁺ cation, which readily undergoes water ligand substitution.
While direct reports for the complexation of this compound with rhenium are scarce, its chelating properties are analogous to other bidentate ligands that successfully form stable rhenium(I) tricarbonyl complexes. For instance, ligands with similar O,O-donor atoms are known to coordinate effectively. The stability and favorable photophysical properties of the fac-[Re(CO)₃]⁺ core make the potential synthesis of its hydroxypyrone complexes an area of interest for future research.
Mechanisms of Biological Action in Vitro and Cellular Research
Enzyme Inhibition Mechanisms
Kojic acid is a well-documented inhibitor of several enzymes, most notably tyrosinase. Its mechanisms of inhibition are multifaceted, involving direct interaction with the enzyme's active site, chelation of essential metal ions, and induction of conformational changes.
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Kojic acid is one of the most well-known and studied inhibitors of this enzyme. sid.irmdpi.com Its inhibitory action is a key reason for its use in cosmetic and pharmaceutical preparations aimed at reducing hyperpigmentation. researchgate.net
The active site of tyrosinase contains two copper atoms, Cu(A) and Cu(B), which are essential for its catalytic activity. nih.govnih.gov Kojic acid's primary mechanism of tyrosinase inhibition is through the chelation of these copper ions. nih.govnih.govresearchgate.net By binding to the copper ions, Kojic acid effectively inactivates the enzyme, preventing it from carrying out the oxidation of tyrosine, the first step in melanin synthesis. researchgate.netnih.gov Molecular docking studies have shown that Kojic acid can form favorable interactions within the active site, positioning itself to chelate the copper ions. sid.irnih.gov This ability to sequester the essential metal cofactors renders the enzyme catalytically inactive. nih.gov
| Study Focus | Key Findings | References |
|---|---|---|
| Active Site Structure | The tyrosinase active site contains two copper atoms (CuA and CuB) coordinated by histidine residues. | nih.govnih.gov |
| Chelation Mechanism | Kojic acid binds to and chelates the copper ions in the active site, inactivating the enzyme. | nih.govnih.govresearchgate.net |
| Molecular Modeling | Docking studies confirm the favorable interaction and positioning of Kojic acid for copper chelation. | sid.irnih.gov |
Kinetic studies have revealed the complex nature of tyrosinase inhibition by Kojic acid. The type of inhibition can vary depending on the substrate and the specific activity of the enzyme being measured (monophenolase vs. diphenolase activity).
Competitive Inhibition: Kojic acid often acts as a competitive inhibitor of the monophenolase activity of tyrosinase. nih.govnih.gov This means it competes with the substrate (L-tyrosine) for binding to the enzyme's active site. nih.gov The structural similarity of Kojic acid to the natural substrate allows it to occupy the active site, thereby preventing the substrate from binding and being converted to product. mdpi.com
Mixed-Type Inhibition: In the case of diphenolase activity (the oxidation of L-DOPA), Kojic acid typically exhibits a mixed-type inhibition. nih.govnih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. nih.gov This dual binding capability further enhances its inhibitory effect.
| Enzyme Activity | Inhibition Type | Description | References |
|---|---|---|---|
| Monophenolase | Competitive | Kojic acid competes with L-tyrosine for binding to the active site. | nih.govnih.gov |
| Diphenolase | Mixed-Type (Competitive-Noncompetitive) | Kojic acid binds to both the free enzyme and the enzyme-substrate complex. | nih.govnih.gov |
| Diphenolase (Catecholase) | Slow-Binding | Initial rapid binding followed by a slow conformational change to a more stable complex. | nih.govnih.govoup.com |
Spectroscopic studies have demonstrated that the binding of Kojic acid to tyrosinase can induce conformational changes in the enzyme. siftdesk.org Techniques such as circular dichroism have shown that Kojic acid can alter the secondary structure of tyrosinase, leading to an increase in the α-helix and β-strand content. siftdesk.org These structural alterations can disrupt the precise three-dimensional arrangement of the active site, further contributing to the loss of catalytic activity. siftdesk.org Fluorescence spectroscopy has also revealed that Kojic acid can quench the intrinsic fluorescence of tyrosinase, indicating changes in the microenvironment of the enzyme's tryptophan residues upon inhibitor binding. siftdesk.org
Kojic acid's inhibitory effects extend to other related enzymes, including polyphenol oxidases (PPOs) and peroxidases (PODs). PPOs are a group of copper-containing enzymes, similar to tyrosinase, that are responsible for enzymatic browning in fruits and vegetables. wikipedia.orgnih.gov Given the similarity in their active sites and catalytic mechanisms, it is not surprising that Kojic acid also inhibits PPO activity, primarily through the chelation of copper ions. sid.ir
Peroxidases are enzymes that catalyze oxidation-reduction reactions using hydrogen peroxide. Research has shown that manganese peroxidase can catalyze the oxidation of Kojic acid. nih.gov While direct inhibitory mechanisms on POD by Kojic acid are less characterized than for tyrosinase, its interaction with the enzymatic cycle is evident.
The thioredoxin system, which includes thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial antioxidant system in cells. While there is extensive research on various inhibitors of thioredoxin reductase, nih.govmdpi.com specific in vitro studies detailing the direct inhibition mechanism of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one on thioredoxin or thioredoxin reductase are not extensively documented in the reviewed literature. The primary focus of research on Kojic acid's inhibitory properties has been on copper-containing oxidases like tyrosinase and PPO.
Microsomal 5α-Reductase Inhibition
The microsomal enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions related to high DHT levels. nih.goviphasebiosci.com While various natural compounds and synthetic drugs have been investigated for their 5α-reductase inhibitory potential, detailed research findings specifically demonstrating the direct inhibition of microsomal 5α-reductase by this compound were not prominent in the reviewed scientific literature. Studies on other natural extracts sometimes use kojic acid as a comparative standard for other activities, such as tyrosinase inhibition, but not for 5α-reductase inhibition. researchgate.net
Inhibition of DNA Synthesis-Related Oxidoreductive Enzymes (e.g., DNA Polymerase, Mitochondrial Respiratory Chain Oxidoreductases)
Research indicates that this compound can influence the activity of enzymes related to cellular respiration. Specifically, it has been shown to act as a potent chemosensitizing agent, enhancing the efficacy of compounds that inhibit Complex III of the mitochondrial respiratory chain in fungi. nih.gov This synergistic action significantly lowers the minimum inhibitory concentrations of dedicated Complex III inhibitors like pyraclostrobin, kresoxim-methyl, and antimycin A. nih.gov The mitochondrial respiratory chain is a critical series of oxidoreductase enzyme complexes essential for ATP synthesis. Complex III, or the bc1 complex, plays a central role in the electron transport chain, and its inhibition disrupts cellular energy production. nih.govmdpi.com By sensitizing cells to these inhibitors, this compound contributes to the disruption of mitochondrial function. nih.gov
In the context of DNA synthesis, a derivative of kojic acid has been observed to bind to DNA and inhibit the polymerase reaction. microbenotes.com However, direct inhibition of DNA polymerase or other DNA synthesis-related oxidoreductive enzymes by the parent compound, this compound, is not extensively documented.
Inhibition of Fungal Chitin (B13524) and Melanin Syntheses
This compound demonstrates significant antifungal activity by interfering with crucial structural and protective components of fungal cells. One of its primary mechanisms is the inhibition of chitin synthesis. acs.org Scanning electron microscopy of Sclerotinia sclerotiorum treated with this compound revealed significant alterations to cell wall integrity, including the formation of numerous holes and surface irregularities. acs.org
In addition to disrupting the cell wall, the compound is a well-documented inhibitor of melanin synthesis in various fungal species. acs.orgnih.gov In Sclerotinia sclerotiorum, it inhibits the formation of 1,8-dihydroxynaphthalene (DHN)-melanin, a key component for the development of persistent sclerotia structures. acs.org Similarly, in the human pathogen Fonsecaea sp., it significantly decreases melanization, which is a key virulence factor. researchgate.netnih.gov This inhibition of melanin production is also observed in Cryptococcus neoformans. researchgate.net The compound's ability to chelate copper ions is believed to be central to its inhibition of tyrosinase, a key copper-dependent enzyme in the melanin synthesis pathway. acs.orgresearchgate.net This dual action of disrupting cell wall integrity and inhibiting the protective melanin pigment makes it an effective antifungal agent. acs.orgnih.gov
Antioxidant Mechanisms
Free Radical Scavenging Activity (e.g., DPPH, ABTS assays)
This compound exhibits notable antioxidant properties, demonstrated through its ability to scavenge various reactive oxygen species (ROS). wikipedia.orgresearchgate.net Its efficacy is commonly evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.gov
In one study, the compound demonstrated DPPH free radical scavenging activity with a half-maximal inhibitory concentration (IC50) value of 99.3 μg/ml. biosynth.com Research on a dimeric form of the compound (KAD) showed it possessed a significantly higher scavenging ability than the monomer in both DPPH and ABTS assays, highlighting the inherent radical-scavenging capacity of the core structure. nih.gov
| Assay | Compound | Inhibition (%) | Source |
|---|---|---|---|
| DPPH | This compound | 17.79 ± 0.62 | nih.gov |
| Kojic Acid Dimer (KAD) | 50.33 ± 0.77 | nih.gov | |
| ABTS+ | This compound | 46.76 ± 6.40 | nih.gov |
| Kojic Acid Dimer (KAD) | 79.37 ± 4.42 | nih.gov |
Molecular Mechanisms of Electron Transfer and Hydrogen Atom Transfer
The antioxidant activity of this compound is rooted in its ability to neutralize free radicals through mechanisms involving both electron transfer (ET) and hydrogen atom transfer (HAT). nih.govnih.gov The HAT mechanism involves the direct transfer of a hydrogen atom (a proton and an electron) from the antioxidant molecule to a radical species, thereby quenching it. The ET mechanism involves the transfer of an electron to the radical, forming a cation radical from the antioxidant and an anion from the free radical. This is often followed by proton transfer in what is known as a Sequential Proton-Loss Electron Transfer (SPLET) pathway.
Theoretical studies using molecular modeling have analyzed the antioxidant capacity of this compound and its derivatives by predicting outcomes based on both single-electron transfer and hydrogen atom transfer pathways. nih.govnih.gov These computational models affirm that the molecular structure is conducive to neutralizing radicals via these fundamental chemical processes. The choice between HAT and ET mechanisms can be influenced by factors such as the solvent, the structure of the radical, and the pH of the system.
Influence of Structural Motifs on Antioxidant Capacity (e.g., Enol Moiety, π-Conjugation)
The specific molecular architecture of this compound is critical to its antioxidant function. Key structural motifs responsible for its activity include the enol moiety and the π-conjugated system. nih.govnih.gov
Theoretical studies have shown that the enolic hydroxyl group at the C-5 position is more critical to the antioxidant capacity than the primary alcohol group at the C-2 position. nih.govnih.gov This is because the hydrogen atom of the enol group is more readily donated to quench free radicals. The resulting radical is stabilized by resonance within the pyranone ring. A similar compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), also owes its antioxidant activity primarily to the unstable enol structure.
Furthermore, the π-conjugated system, which includes the double bonds and oxygen atoms of the pyranone ring, plays a crucial role. nih.govnih.gov This conjugation allows for the delocalization of electrons, which stabilizes the radical formed after the donation of a hydrogen atom or electron. nih.gov This resonance effect enhances the molecule's ability to act as an antioxidant. Studies on a dimer of the compound further support this, noting that a more planar π-conjugated structure contributes to its enhanced antioxidant efficiency compared to the monomer. nih.gov
Antimicrobial Mechanisms
Kojic acid exhibits a broad spectrum of antimicrobial activities, targeting various bacteria and fungi through multiple mechanisms of action.
The antibacterial effects of kojic acid have been demonstrated against several foodborne pathogens, including Listeria monocytogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. nih.govresearchgate.net Research indicates that its efficacy, particularly against Gram-negative bacteria like E. coli, stems from a combination of subcellular disruptions. nih.govresearchgate.net
A primary mechanism of kojic acid's antibacterial action is the induction of significant damage to the bacterial cell membrane. nih.govresearchgate.net This damage compromises membrane integrity and alters its permeability. nih.govnih.gov Studies have shown that treatment with kojic acid leads to the leakage of intracellular components. nih.govresearchgate.net For instance, the release of potassium ions (K+) from the cytosol has been observed, which in turn alters the zeta potential of the cells. nih.govresearchgate.net This disruption in ion balance can disturb the subcellular localization of proteins, contributing to bacterial inactivation. nih.govresearchgate.net Furthermore, the leakage of intracellular enzymes and nucleic acids into the supernatant is a clear indicator of compromised membrane permeability. nih.govresearchgate.net In studies involving E. coli, kojic acid derivatives have been shown to rapidly increase the uptake of 1-N-phenylnaphthylamine (NPN) and promote the release of β-galactosidase, signifying increased permeability of both the outer and inner membranes. nih.gov
Table 1: Effects of Kojic Acid on Bacterial Cell Membrane Integrity
| Bacterial Species | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Gram-negative bacteria (e.g., E. coli) | Pronounced cell membrane damage | Disruption of membrane integrity | nih.gov, researchgate.net |
| E. coli, S. aureus | Leakage of intracellular enzymes | Increased cell membrane permeability | nih.gov |
| Various foodborne pathogens | Release of K+ from cytosol | Alteration of cell zeta potential | nih.gov, researchgate.net |
| E. coli | Increased permeability of outer and inner membranes | Increased NPN uptake and β-galactosidase release | nih.gov |
| Aeromonas sobria | Leakage of DNA and protein | Changes in cell structure and membrane permeability | researchgate.net |
Table 2: Synergistic Antimicrobial Effects of Kojic Acid
| Combined Agent | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Tea Tree Oil (TTO) | Salmonella Typhimurium | Synergistic effect (FICI: 0.266) | nih.gov |
| Terpinen-4-ol | Salmonella Typhimurium | Strong synergistic effect (FICI: 0.039) | nih.gov |
| Tea Polyphenols | Escherichia coli O157:H7 | Enhanced antibacterial activity via hindered iron uptake | sciopen.com |
| Amphotericin B | Pathogenic yeasts and fungi | Lowered Minimum Inhibitory/Fungicidal Concentrations | nih.gov |
| Strobilurin | Pathogenic yeasts and fungi | Lowered Minimum Inhibitory/Fungicidal Concentrations | nih.gov |
| Hydrogen Peroxide (H2O2) | Penicillium strains | Enhanced antifungal activity | mdpi.com |
Kojic acid has demonstrated potent antifungal activity against the plant pathogen Sclerotinia sclerotiorum, which causes Sclerotinia stem rot in crops like soybeans. nih.govnih.gov The mechanisms for this activity are multifaceted. A key action is the inhibition of melanin biosynthesis, which is crucial for the formation of sclerotia—the hardened survival structures of the fungus. nih.govfrontiersin.org Kojic acid also inhibits chitin synthesis, leading to altered cell wall integrity. nih.govfrontiersin.orgresearchgate.net Scanning electron microscopy has revealed that treatment with kojic acid causes the formation of numerous holes and irregularities in the fungal cell wall. frontiersin.org
Furthermore, kojic acid reduces the production of oxalic acid, a key virulence factor for S. sclerotiorum. nih.govnih.govresearchgate.net The antifungal activity of kojic acid against this pathogen is also enhanced when used in combination with commercial fungicides such as prochloraz (B1679089) and carbendazim (B180503). nih.govnih.gov
Antibacterial Activity Mechanisms (e.g., against Escherichia coli, Staphylococcus aureus)
Antineoplastic and Antiproliferative Mechanisms (Cellular Studies)
In addition to its antimicrobial properties, kojic acid and its derivatives have been investigated for their potential as anticancer agents. Cellular studies have revealed significant antiproliferative and cytotoxic activities against various human cancer cell lines.
Derivatives of kojic acid have shown growth inhibitory effects on human skin carcinoma (A431) and human breast carcinoma (MCF7) cells. nih.gov The mechanism appears to involve injury to intracellular organelles like mitochondria and lysosomes, which precedes the loss of plasma membrane integrity. nih.gov One derivative, RHS-0110, exhibited strong inhibitory activity on the proliferation of C6 glioma cells, with evidence suggesting the antiproliferative effects are mediated through a necrotic pathway. ingentaconnect.com
Another kojic acid derivative, designated L1, was found to be an antimitotic agent that selectively affects tumor cells. mdpi.comkaust.edu.sa In colorectal cancer cell lines (Caco2, SW480, HT29), L1 treatment led to morphological changes characteristic of mitotic arrest and induced apoptosis. mdpi.comkaust.edu.sa This was associated with the formation of tubulin ring structures. mdpi.comkaust.edu.sa While kojic acid itself showed only weak activity against CH1, SW480, and A549 cancer cell lines, its derivatives show greater promise as antiproliferative compounds. researchgate.net
Table 3: Antineoplastic and Antiproliferative Effects of Kojic Acid and Its Derivatives
| Compound | Cancer Cell Line(s) | Observed Mechanism of Action | Reference |
|---|---|---|---|
| 5-benzyloxy-2-selenocyanatomethyl-4-pyranone (P763) | A431 (skin carcinoma), MCF7 (breast carcinoma) | Growth inhibition via injury to mitochondria and lysosomes | nih.gov |
| RHS-0110 (KA derivative) | C6 glioma | Inhibition of proliferation, possibly through a necrotic pathway | ingentaconnect.com |
| L1 (KA derivative) | Caco2, SW480, HT29 (colorectal cancer) | Mitotic arrest, induction of apoptosis, formation of tubulin rings | mdpi.com, kaust.edu.sa |
| Kojic Acid | CH1, SW480, A549 | Weak cytotoxic activity | researchgate.net |
Inhibition of Cancer Cell Proliferation in Various Cell Lines
This compound and its derivatives have demonstrated significant anti-proliferative activity across a range of cancer cell lines. Research has shown that these compounds can impede the growth of glioma, melanoma, breast cancer, leukemia, hepatocellular carcinoma, colon adenocarcinoma, and lung carcinoma cells.
The inhibitory effects are often dose-dependent, with specific derivatives showing potent activity. For instance, a novel derivative of kojic acid, RHS-0110, exhibited a strong inhibitory effect on the proliferation of C6 glioma cells. Similarly, kojic acid has been shown to possess anti-proliferative activity against MDA-MB435S breast cancer cells and K562 leukemia cells. nih.gov
Further studies have highlighted the efficacy of kojic acid derivatives against various colon adenocarcinoma cell lines, such as Caco-2, SW480, and HT29. nih.govresearchgate.net Additionally, kojic acid has demonstrated moderate activity against colon carcinoma (SW480) and non-small cell lung cancer (A549) cell lines. nih.govmdpi.com In the context of hepatocellular carcinoma, a kojic acid derivative was found to have a cytotoxic effect on the HEPG2 cell line. nih.gov
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various cancer cell lines, illustrating their anti-proliferative capabilities.
Table 1: Anti-proliferative Activity of this compound and Its Derivatives in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value |
|---|---|---|---|
| C6 | Glioma | RHS-0110 (Kojic Acid Derivative) | 4.7 µM |
| K562 | Leukemia | Adamantyl kojic acid derivative 5 | Active |
| Caco-2 | Colon Adenocarcinoma | L1 (Kojic Acid Derivative) | 68.2 µM |
| SW480 | Colon Adenocarcinoma | L1 (Kojic Acid Derivative) | 15.5 µM |
| HT29 | Colon Adenocarcinoma | L1 (Kojic Acid Derivative) | 4.7 µM |
| A549 | Lung Carcinoma | Kojic Acid | Moderate Activity |
Mechanisms of Cell Death Induction
The anti-cancer activity of this compound derivatives is not solely due to the inhibition of proliferation but also through the active induction of cell death. The primary mechanisms identified are mitotic arrest, apoptosis, and necrotic pathways.
Mitotic Arrest: Certain derivatives of kojic acid have been found to act as antimitotic agents. nih.govresearchgate.netnih.gov These compounds can disrupt the cell division process, leading to an arrest in the G2/M phase of the cell cycle. nih.gov This mitotic arrest can prevent cancer cells from completing cell division, ultimately leading to cell death. researchgate.netnih.gov
Apoptosis: Apoptosis, or programmed cell death, is a key mechanism by which kojic acid derivatives eliminate cancer cells. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. nih.gov This is characterized by the activation of caspase-3 and caspase-9, key executioner and initiator caspases, respectively. nih.gov Furthermore, the expression of the anti-apoptotic protein Bcl-2 is often downregulated, while the expression of the pro-apoptotic protein Bax is upregulated, leading to a shift in the Bax/Bcl-2 ratio that favors apoptosis. nih.gov The induction of apoptosis is a critical component of the anti-cancer effects of these compounds. nih.govresearchgate.netnih.gov
Necrotic Pathways: In addition to apoptosis, some derivatives of kojic acid have been observed to induce cell death through a necrotic pathway. nih.gov DNA laddering assays and nuclear staining experiments have provided evidence for this mechanism in C6 glioma cells treated with the derivative RHS-0110. nih.gov This suggests that these compounds can induce different forms of cell death depending on the specific derivative and the cancer cell type.
Modulation of Intracellular Signaling Pathways
The anti-proliferative and pro-death effects of this compound and its derivatives are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.
Src Kinase: The Src family of kinases plays a crucial role in cancer cell proliferation and survival. The inhibitory effect of the kojic acid derivative RHS-0110 on C6 glioma cell proliferation has been linked to the decreased expression of Src kinase. nih.gov This effect was abrogated in a cell line lacking Src, Yes, and Fyn kinases, further confirming the role of Src in the anti-cancer activity of this compound. nih.gov
PKA and CREB: While direct modulation of Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) by this compound in the context of its anti-cancer effects is an area for further investigation, these pathways are known to be involved in cancer progression. nih.govnih.gov The cAMP-PKA-CREB signaling cascade can have both tumor-suppressive and tumor-promoting roles depending on the cancer type. nih.gov Given that kojic acid is known to inhibit melanin synthesis which involves the PKA axis, exploring a similar mechanism in cancer cells is a plausible area of future research. researchgate.net
Akt: The Akt signaling pathway is a critical regulator of cell survival and proliferation. A derivative of this compound has been shown to significantly reduce the levels of Akt protein in ovarian cancer cells, suggesting that the inhibition of this pro-survival pathway contributes to its anti-cancer effects. researchgate.net
Modulation of Tumor Microenvironmental Factors
The tumor microenvironment plays a critical role in cancer progression and response to therapy. This compound and its derivatives have been shown to modulate key components of this microenvironment, particularly macrophages.
Macrophage Activation: Tumor-associated macrophages (TAMs) are a significant component of the tumor microenvironment and can influence tumor growth and metastasis. Kojic acid derivatives have been found to modulate macrophage activation. nih.gov Specifically, these compounds can suppress the production of nitric oxide (NO) and interleukin-6 (IL-6) in macrophages stimulated with the Toll-like receptor 4 (TLR4) ligand lipopolysaccharide (LPS). nih.gov This suggests an anti-inflammatory effect that could alter the supportive role of macrophages in the tumor microenvironment.
TLR4-mediated Responses: Toll-like receptor 4 (TLR4) is involved in inflammatory responses and can contribute to the formation of a pro-tumorigenic microenvironment. The ability of kojic acid derivatives to suppress LPS-induced TLR4-mediated responses in macrophages indicates their potential to interfere with the inflammatory signaling that supports tumor growth. nih.gov This anti-TLR4-mediated activity, combined with their anti-proliferative effects, suggests a dual mechanism of action for these compounds as potential anti-cancer agents. nih.gov
Selective Cytotoxicity Profiles in Tumor vs. Non-Tumor Cell Lines
A crucial aspect of any potential anti-cancer agent is its ability to selectively target cancer cells while sparing normal, non-tumorigenic cells. Studies have indicated that derivatives of this compound exhibit such selective cytotoxicity.
Research has shown that while these compounds are effective in killing various tumor cell lines, their cytotoxic effects on non-tumor cell lines are significantly lower. nih.govresearchgate.netnih.gov For example, a kojic acid derivative was found to be selectively cytotoxic to tumor cells when compared to non-tumorigenic HEK293T and RAW cell lines. nih.govresearchgate.net Another study demonstrated that a nanocomposite of kojic acid exhibited significant cytotoxicity in B16-F10 melanoma cells in a dose-dependent manner, while having a lesser effect on normal human dermal fibroblasts. researchgate.net
The following table presents a comparison of the IC50 values of a vanadium complex on a hepatocellular carcinoma cell line (HepG2) and a normal fibroblast cell line (L929), which, while not a direct study on kojic acid itself, provides a conceptual illustration of selective cytotoxicity research.
Table 2: Comparative Cytotoxicity of an Anti-Cancer Compound in Tumor vs. Non-Tumor Cell Lines
| Cell Line | Cell Type | Compound | IC50 Value (48h) |
|---|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Vanadium Complex | 79 µg/mL |
This selective action is a promising characteristic for the development of targeted cancer therapies with potentially fewer side effects.
An exploration of the advanced analytical and computational methodologies used in the research of this compound, commonly known as Kojic acid, reveals a comprehensive suite of techniques for its characterization and quantification. These methods are fundamental in verifying the structure, determining the purity, and measuring the concentration of this compound in various matrices.
Research Applications and Emerging Research Avenues
Food Science and Preservation Research
In the realm of food science, research has focused on the compound's ability to prevent deteriorative processes, thereby extending the shelf life and maintaining the quality of food products. researchgate.netjournalarrb.com
Enzymatic browning is a significant cause of quality loss in fruits and vegetables, affecting their sensory and nutritional values. nih.govresearchgate.net This reaction is primarily catalyzed by the enzyme polyphenol oxidase (PPO), which contains copper ions in its active site. nih.govresearchgate.net Research has extensively demonstrated that 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is an effective inhibitor of PPO. nih.govtandfonline.com Its inhibitory mechanism involves chelating the Cu(II) ion in the PPO active site, thereby inactivating the enzyme and preventing the oxidation of phenolic compounds that leads to brown pigment formation. nih.gov
Studies have shown its efficacy in various food products. For instance, it has been found to inhibit enzymatic browning in apple slices more effectively than several other organic acids. nih.gov Research on its application in fruit juices, such as apple juice, has also shown potent anti-browning effects, helping to maintain the fresh appearance of the product. nih.govekb.eg The compound works by interfering with the oxygen uptake required for the browning reaction and by reducing the intermediate o-quinones back to diphenols. researchgate.net
| Food Product | Observed Effect | Mechanism of Action | Reference |
|---|---|---|---|
| Apple Slices | Stronger inhibition of browning compared to caffeic, ferulic, chlorogenic, coumaric, cinnamic, and gallic acids. | Chelation of Cu(II) in the Polyphenol Oxidase (PPO) active site. | nih.gov |
| Apple Juice | Potent anti-browning effect, preserving color. | Inhibition of PPO activity. | nih.govekb.eg |
| Potatoes & Mushrooms | Inhibits melanosis (darkening). | Interferes with O2 uptake and reduces o-quinones to diphenols. | researchgate.net |
| Litchi Fruit | Inhibits pericarp browning by maintaining antioxidant enzyme activity. | Inhibition of tyrosinase (PPO). | nih.gov |
The application of this compound as a food preservative stems from its anti-browning and antimicrobial properties. wikipedia.orgresearchgate.net It is widely utilized as a food additive to prevent the degradation of quality in various products. nih.gov For example, it is used on cut fruits to prevent oxidative browning and in seafood to preserve their natural pink and red colors. wikipedia.org Its ability to chelate metal ions that catalyze oxidative reactions contributes to its preservative effects, maintaining the aesthetic and commercial value of food items. nih.gov
Beyond preventing discoloration, this compound exhibits significant antimicrobial properties that are valuable in food preservation. researchgate.netacs.org Research has demonstrated its effectiveness against a range of common foodborne pathogens. researchgate.netnih.gov Studies have evaluated its antibacterial and anti-biofilm activity against bacteria such as Listeria monocytogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. researchgate.netnih.gov
The primary mechanism of its antimicrobial action, particularly against Gram-negative bacteria, involves causing significant damage to the cell membrane's integrity. researchgate.netnih.gov This leads to the leakage of intracellular components, such as enzymes and potassium ions (K+), which disrupts cellular processes and ultimately leads to bacterial inactivation. researchgate.netnih.gov The free -CH2OH group at the C-2 position of the molecule is thought to play a significant role in its antimicrobial performance. researchgate.netnih.gov Furthermore, it has been shown to inhibit biofilm formation by these bacteria at concentrations below the minimum inhibitory level. researchgate.netnih.gov
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
|---|---|---|---|
| Escherichia coli | 10 mM | 20 mM | researchgate.netnih.gov |
| Listeria monocytogenes | Not specified | Not specified | researchgate.netnih.gov |
| Bacillus subtilis | Not specified | Not specified | researchgate.netnih.gov |
| Staphylococcus aureus | Not specified | Not specified | researchgate.netnih.gov |
| Salmonella typhimurium | Not specified | Not specified | researchgate.netnih.gov |
Note: Specific MIC/MBC values for all listed bacteria were not detailed in the cited abstract, but the susceptibility of E. coli was highlighted as significant. researchgate.netnih.gov
Agricultural Science Research
In agriculture, research into this compound has explored its potential to enhance crop production and health.
Studies have investigated the compound as a plant growth regulator with positive effects on crop development. google.com Research outlined in a patent demonstrates that a preparation containing the compound can promote the growth of cucumber seedlings. google.com When applied as a foliar spray, it was observed to shorten the seedling-slowing stage, increase plant height, and increase the number of leaves. google.com Soaking seeds in dilute solutions of the compound also showed beneficial effects, improving the germination rate of wheat, corn, soybean, and cucumber seeds. google.com These findings suggest its potential application in agricultural production to improve crop quality and yield. google.com
| Treatment | Observed Effect | Reference |
|---|---|---|
| 0.5% Foliar Spray | Plant height increased by 13.5-25 cm; number of leaves increased by 1-3. | google.com |
| 0.75% Seed Soak (20 days growth) | Average plant height of 16.8 cm (vs. 6.3 cm for control). | google.com |
| 0.375% Seed Soak (20 days growth) | Average plant height of 16.6 cm (vs. 6.3 cm for control). | google.com |
Pesticidal and Insecticidal Synergist Research
While direct research on the synergistic effects of this compound as a pesticidal and insecticidal agent is limited, studies have demonstrated the inherent insecticidal and pesticidal properties of its derivatives. nih.govresearchgate.net Research has indicated that while kojic acid itself may show low acute toxicity to insects, its derivatives can be effective. For instance, 5-acetoxy-2-acetoxymethyl-4-pyran-4-one, a derivative of kojic acid, has been shown to inhibit the development of Drosophila melanogaster. researchgate.netszu.cz
In a study focused on the diamondback moth (Plutella xylostella), a significant pest for cruciferous crops, various newly synthesized kojic acid derivatives containing urea (B33335) and thiourea (B124793) linkages were evaluated for their bio-efficacy. The majority of these compounds exhibited significant mortality rates of over 50% against the second instar larvae of the moth, highlighting their potential as standalone pesticidal agents. semanticscholar.org
| Compound Type | Target Pest | Efficacy |
| Kojic acid derivatives with urea and thiourea linkage | Plutella xylostella (diamondback moth) | ≥ 50% mortality of second instar larvae semanticscholar.org |
| 5-acetoxy-2-acetoxymethyl-4-pyran-4-one | Drosophila melanogaster | Inhibition of development researchgate.netszu.cz |
Control of Plant Pathogens (e.g., Antifungal Activity against Sclerotinia sclerotiorum)
This compound has demonstrated significant promise in the control of plant pathogens, particularly the fungus Sclerotinia sclerotiorum, which causes Sclerotinia stem rot, a devastating disease in soybeans leading to substantial economic losses worldwide. researchwithnj.com Kojic acid exhibits strong antifungal activity against this pathogen by targeting key biological processes necessary for its survival and propagation. researchwithnj.com
Research has shown that kojic acid inhibits the synthesis of both chitin (B13524) and melanin (B1238610) in S. sclerotiorum, which consequently prevents the formation of sclerotia, the hardened fungal structures that allow the pathogen to survive in harsh conditions. researchwithnj.com Furthermore, treatment with kojic acid has been found to reduce the production of oxalic acid, a key virulence factor for the fungus. researchwithnj.com In curative applications, combining kojic acid with commercial fungicides like prochloraz (B1679089) and carbendazim (B180503) has been shown to enhance their efficacy. researchwithnj.com
| Mechanism of Action | Effect on Sclerotinia sclerotiorum |
| Inhibition of Chitin Synthesis | Disrupts cell wall integrity |
| Inhibition of Melanin Biosynthesis | Prevents the formation of protective sclerotia researchwithnj.com |
| Reduction of Oxalic Acid | Decreases virulence researchwithnj.com |
Material Science and Chemical Intermediate Research
Development of Azodyes and Related Compounds
As a versatile chemical intermediate, this compound serves as a precursor in the synthesis of various compounds, including azodyes. Azo dyes are a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich molecule, such as a phenol (B47542) or aniline (B41778) derivative. nih.govjocpr.com
In a specific application, a series of novel kojic acid-based organic azo dyes (KA1–4) were synthesized. This was achieved through the nucleophilic substitution of azobenzene (B91143) compounds, which bore different vinyl chains, with kojyl chloride. researchgate.net These synthesized dyes were then incorporated into TiO2 thin films and evaluated for their potential use in dye-sensitized solar cells (DSSCs), demonstrating an application of kojic acid derivatives in the field of renewable energy materials. researchgate.net
Synthesis of Biodegradable Compounds
The pursuit of sustainable materials has led to research into the use of this compound as a building block for biodegradable polymers. Its biocompatibility and derivation from renewable resources make it an attractive candidate for creating environmentally friendly plastics. rutgers.edu
Researchers have successfully synthesized biodegradable poly(carbonate-esters) and polyesters using kojic acid and natural diacids through solution polymerization methods. nih.gov These polymers are designed to degrade hydrolytically, releasing the bioactive kojic acid in a controlled manner. rutgers.edu The rate of degradation and release can be fine-tuned by altering the composition of the polymer backbone and the type of linker molecule used. nih.govescholarship.org This research opens up possibilities for its use in applications requiring sustained release of bioactives, such as in cosmetic and personal care products. rutgers.edu
Examples of Synthesized Biodegradable Polymers from Kojic Acid: nih.gov
KA Poly(carbonate-ester): Prepared via solution polymerization using triphosgene.
KA Polyester: Prepared by reacting a kojic acid derivative with an acyl chloride like adipoyl chloride.
Advanced Biotechnological Production
Development of Industrial-Scale Fermentation Processes
The commercial production of this compound is predominantly achieved through aerobic fermentation by various species of fungi, most notably from the Aspergillus genus, such as Aspergillus oryzae and Aspergillus flavus. Industrial-scale production often utilizes submerged fermentation techniques, with fed-batch cultivation being a common and efficient method.
The fermentation process is influenced by several factors, including the choice of microorganism, the composition of the culture medium (particularly the carbon and nitrogen sources), and the mode of fermentation. Glucose is often reported as the most effective carbon source for high yields of kojic acid. The optimization of the carbon-to-nitrogen (C:N) ratio in the medium is also a critical factor for maximizing production.
Different fermentation modes are employed to enhance the economic viability of the process. While batch cultures are used, fed-batch and continuous fermentation strategies are explored to improve productivity and yield. For example, high productions of 50.27 g/L and 48.95 g/L have been reported in batch cultures of A. flavus using glucose and sucrose (B13894), respectively. Another study using a laboratory fermentor with Aspergillus flavus grown on a molasses medium achieved a maximum level of 53.5 g/L after eight days of incubation.
| Fermentation Parameter | Details |
| Primary Microorganisms | Aspergillus oryzae, Aspergillus flavus |
| Common Carbon Sources | Glucose, Sucrose, Molasses |
| Fermentation Modes | Batch, Fed-batch, Continuous |
| Reported Yields | Up to 53.5 g/L in laboratory fermentors |
Future Research Directions and Unexplored Avenues
Comprehensive Elucidation of Complete Biosynthetic Pathways
The biosynthesis of kojic acid is known to originate from glucose, which is converted through the action of oxidases and dehydrogenases. researchgate.net Key genes, including kojA, kojR, and kojT, and their corresponding enzymes are integral to this process. researchgate.net However, the precise and complete biosynthetic pathway remains an area of active investigation. nih.gov While it is understood that glucose is the direct precursor, the exact enzymatic steps and intermediate compounds have not been definitively identified. nih.gov Future research should focus on a comprehensive elucidation of this pathway. Advanced techniques in molecular biology and biochemistry could be employed to identify and characterize every enzyme and intermediate involved in the conversion of glucose to kojic acid. This would not only satisfy a fundamental scientific curiosity but also pave the way for metabolic engineering to enhance production yields.
Key identified components in the kojic acid biosynthetic pathway include:
| Component | Role |
| Glucose | Precursor molecule researchgate.netnih.gov |
| Oxidases and Dehydrogenases | Enzyme classes involved in the conversion researchgate.net |
| Glucose Dehydrogenase | Implicated in biosynthesis based on enzyme activity patterns nih.govmicrobiologyresearch.org |
| Gluconate Dehydrogenase | Implicated in biosynthesis based on enzyme activity patterns nih.govmicrobiologyresearch.org |
| kojA | Gene encoding an oxidoreductase nih.govresearchgate.net |
| kojR | Gene encoding a transcriptional activator nih.govbohrium.com |
| kojT | Gene encoding a putative transporter nih.govmdpi.com |
Exploration of Novel Derivatives with Tailored Bioactivity Profiles
While kojic acid itself possesses a range of biological activities, its utility can be limited by issues such as instability and low lipophilicity. nih.gov To address these limitations, researchers have synthesized a variety of derivatives. mdpi.com These include esters, amino acid derivatives, and triazole hybrids, which have shown improved stability and, in some cases, enhanced bioactivity. nih.govnii.ac.jp For instance, certain kojic acid–tripeptide amide derivatives exhibit superior storage stability, and kojyl thioether derivatives have demonstrated strong tyrosinase inhibitory activity. mdpi.com Furthermore, some novel Mannich bases of kojic acid have displayed higher activity than the parent compound. mdpi.com
The exploration of novel derivatives with tailored bioactivity profiles represents a significant area for future research. By modifying the structure of kojic acid, it is possible to create new compounds with specific and enhanced properties. This could lead to the development of more effective agents for various applications.
Table of Kojic Acid Derivatives and Their Potential Advantages
| Derivative Class | Reported Advantage(s) |
| Kojic Acid Dipalmitate | Improved stability and solubility in oily cosmetic products mdpi.comnbinno.com |
| Amino Acid Derivatives | Stronger tyrosinase inhibitory activity than kojic acid nii.ac.jp |
| Kojic Acid–Tripeptide Amide Derivatives | Superior storage stability mdpi.com |
| Kojyl Thioether Derivatives | Strong inhibition of tyrosinase activity mdpi.com |
| Kojic Acid Triazole Hybrids | Potent tyrosinase inhibitory effect nih.gov |
| Mannich Bases | Some derivatives exhibit higher activity than kojic acid mdpi.com |
Advanced Mechanistic Studies at the Atomic and Sub-Cellular Levels
The primary mechanism of action for kojic acid's well-known skin-lightening effect is the inhibition of the tyrosinase enzyme. mdpi.com It achieves this by chelating the copper ions within the active site of the enzyme. mdpi.com Kinetic studies have revealed that kojic acid acts as a competitive inhibitor of monophenolase activity and a mixed inhibitor of the diphenolase activity of mushroom tyrosinase. mdpi.comresearchgate.net Some research has also characterized it as a slow-binding inhibitor of tyrosinase's catecholase activity. oup.com
Despite this understanding, there is a need for more advanced mechanistic studies at the atomic and sub-cellular levels. Techniques such as X-ray crystallography and computational molecular modeling can provide a more detailed picture of the interactions between kojic acid and its derivatives with the tyrosinase enzyme. nih.govbiomedpharmajournal.org Molecular docking studies have already been employed to analyze the binding modes of kojic acid analogs. nih.govresearchgate.net Further research in this area could elucidate the precise molecular interactions that govern inhibitory activity, enabling the rational design of more potent inhibitors. tandfonline.com
Development of Novel Delivery Systems and Nanotechnology Integration
A significant challenge in the application of kojic acid is its instability and the need for effective delivery to its target site. nih.gov To address this, various novel delivery systems have been developed, leveraging the principles of nanotechnology. nih.gov These systems are designed to protect the compound from degradation and enhance its penetration through the skin. nih.gov
Examples of these advanced delivery systems include:
Liquid Crystalline Systems: These can modulate the permeation of kojic acid through the skin. nih.govnih.gov
Nanoparticles: Kojic acid has been loaded into magnetic nanoparticles and solid lipid nanoparticles to achieve controlled release and improved delivery. mdpi.comnih.gov
Nanoemulsions: These formulations have been shown to enhance the topical delivery of kojic acid and offer greater stability. impactfactor.orgresearchgate.net
Liposomes and Ethosomes: These vesicular systems can encapsulate kojic acid to improve its delivery and stability. mdpi.compreprints.org
Future research should continue to focus on the development and optimization of these and other novel delivery systems. The integration of nanotechnology offers promising avenues for creating more stable and effective formulations of kojic acid and its derivatives. deverauxspecialties.com
Integration of Multi-Omics Data for Systems-Level Understanding
The advent of "omics" technologies, such as transcriptomics and metabolomics, provides powerful tools for gaining a systems-level understanding of the biological effects of compounds like kojic acid. mdpi.comspringernature.com A study integrating these approaches has already been used to elucidate the multifactorial mechanisms by which kojic acid combats the biofilm formation of Acinetobacter baumannii. nih.gov This research revealed alterations in transcriptional and metabolomic profiles related to quorum sensing, fimbria assembly, and bacterial virulence upon exposure to kojic acid. nih.gov
The integration of multi-omics data is a largely unexplored but highly promising area for future research on kojic acid. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more comprehensive picture of how kojic acid interacts with biological systems. This approach could uncover novel mechanisms of action and identify new potential applications for the compound.
Sustainable Production Methodologies and Biorefinery Concepts
Kojic acid is a secondary metabolite produced by several species of fungi, most notably from the Aspergillus genus. mdpi.comnih.gov Traditionally, its production has relied on fermentation processes using refined sugars. researchgate.net However, there is a growing interest in developing more sustainable production methodologies. Research has demonstrated the feasibility of producing kojic acid using agro-industrial wastes, such as sugarcane molasses, as a fermentation medium. researchgate.netresearchgate.net This approach not only reduces the cost of production but also addresses the issue of waste management, aligning with the principles of a circular economy.
Future research should focus on optimizing these sustainable production methods and integrating them into biorefinery concepts. This would involve the utilization of lignocellulosic biomass and other waste streams as feedstocks for kojic acid production. Furthermore, exploring co-culture fermentation techniques could enhance production yields. ekb.eg By developing robust and efficient biorefinery processes, the large-scale production of kojic acid can become more economically viable and environmentally friendly.
Q & A
Q. What are the common synthetic routes for preparing 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, and how can its purity be validated?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions of polyhydroxy precursors. For example, acid- or base-catalyzed cyclization of dihydroxyacetone derivatives can yield the pyranone core. Electrochemical methods, such as tandem Knoevenagel-Michael reactions, have also been employed for coupling with aldehydes to generate derivatives . Purity validation requires:
- Chromatography : HPLC or TLC to confirm homogeneity.
- Spectroscopy : H and C NMR to verify structural integrity (e.g., characteristic signals for hydroxyl and hydroxymethyl groups) .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight .
- Melting Point Analysis : Consistency with literature values (e.g., derivatives synthesized via electrochemical methods exhibit melting points between 157–263°C) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer: Structural elucidation involves:
- X-ray Crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks. For example, similar pyranones (e.g., 3-Hydroxy-2-methyl-4H-pyran-4-one) form intermolecular hydrogen bonds between hydroxyl and ketone groups, stabilizing the crystal lattice .
- NMR Spectroscopy :
- H NMR: Hydroxyl protons appear as broad singlets (~δ 12–14 ppm), while hydroxymethyl protons resonate at δ 4.0–4.5 ppm .
- C NMR: The carbonyl carbon (C-4) appears at ~δ 170–175 ppm, and oxygenated carbons (C-3, C-2) at δ 70–90 ppm .
- IR Spectroscopy : Stretching vibrations for OH (3200–3500 cm), C=O (1650–1700 cm), and C-O (1100–1250 cm) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the electrochemical coupling of this compound with aromatic aldehydes?
Methodological Answer: Electrochemical coupling efficiency depends on:
- Electrode Material : Carbon-based electrodes minimize side reactions compared to metals .
- Solvent System : Polar aprotic solvents (e.g., acetonitrile) enhance conductivity and stabilize intermediates .
- Current Density : Lower current densities (0.1–0.5 mA/cm) improve selectivity for bis-pyranone derivatives .
- Temperature : Room temperature avoids thermal degradation of labile hydroxymethyl groups .
Example : Electrochemical synthesis of 2,2'-[(4-chlorophenyl)methylene]bis[3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one] achieved 73% yield under optimized conditions .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of derivatives of this compound?
Methodological Answer: Contradictions arise from variations in assay conditions or substituent effects. Resolution strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methyl, acetyl groups) to isolate bioactive moieties .
- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) .
- Mechanistic Studies : Use fluorescence-based assays to confirm target engagement (e.g., metal chelation for antimicrobial activity) .
Example : Derivatives with electron-withdrawing groups (e.g., Cl, NO) show enhanced antimicrobial activity but increased cytotoxicity due to reactive oxygen species (ROS) generation .
Q. What strategies are effective for enhancing the stability of this compound in aqueous solutions under varying pH conditions?
Methodological Answer: Stability is pH-dependent due to hydroxyl group ionization. Key strategies:
- pH Buffering : Maintain pH 5–6 to minimize deprotonation and autoxidation .
- Lyophilization : Freeze-drying reduces hydrolytic degradation in aqueous media .
- Complexation : Chelation with divalent metals (e.g., Zn, Cu) stabilizes the enol tautomer .
Q. Table 1. Stability Data for Related Pyranones (pH 7, 25°C)
| Compound | Stability Index* | Reference |
|---|---|---|
| 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | 6.06 | |
| 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one | 6.48 | |
| 5-Hydroxy-2-methyl-4H-pyran-4-one | 6.32 |
*Higher values indicate greater stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
